5-{[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
Description
The compound 5-{[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid features a bicyclic thieno[3,4-d][1,3]thiazole core modified with sulfone (-SO₂) groups at positions 5 and 5. The 3-bromophenyl substituent is attached to the nitrogen of the thiazole ring, while a conjugated (2Z)-ylideneamino linker connects the core to a 5-oxopentanoic acid side chain.
Properties
Molecular Formula |
C16H17BrN2O5S2 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
5-[[3-(3-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H17BrN2O5S2/c17-10-3-1-4-11(7-10)19-12-8-26(23,24)9-13(12)25-16(19)18-14(20)5-2-6-15(21)22/h1,3-4,7,12-13H,2,5-6,8-9H2,(H,21,22) |
InChI Key |
OJMRUPKIVQYIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCCC(=O)O)N2C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-{[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and a bromophenyl ketone, the thiazole ring can be formed through a cyclization reaction.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a bromophenyl halide.
Formation of the Pentanoic Acid Moiety: The pentanoic acid group can be introduced through a series of reactions including oxidation and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“5-{[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid” can undergo various chemical reactions, including:
Oxidation: The thiazole ring and bromophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. The presence of the thiazole ring and bromophenyl group suggests it might have activity against certain biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics like thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of “5-{[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and bromophenyl group could play a role in binding to these targets, while the pentanoic acid moiety might influence the compound’s solubility and distribution in biological systems.
Comparison with Similar Compounds
Heterocyclic Core and Electronic Properties
However, the rigid bicyclic system may reduce conformational flexibility, impacting target binding.
Bromophenyl Substituent Effects
Key Insight : Meta-substituted bromophenyl groups (as in the target and ) may optimize steric and electronic interactions with hydrophobic enzyme pockets.
Spectroscopic Characterization
*Predicted data for the target based on structural analogs.
Biological Activity
The compound 5-{[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a complex organic molecule characterized by its thieno-thiazole structure, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 368.3 g/mol. The structure includes a thiazole ring and a bromophenyl substituent, which are crucial for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The thiazole ring facilitates binding to active sites on various enzymes, potentially inhibiting their function. This mechanism is significant for its proposed role as an enzyme inhibitor in therapeutic applications.
- Antiproliferative Effects : Preliminary studies indicate that the compound exhibits antiproliferative activity against cancer cell lines. It has been shown to inhibit key signaling pathways involved in cell proliferation and survival .
- Interaction with Biological Macromolecules : The compound's unique structure allows it to interact with proteins and nucleic acids, affecting their functions and leading to potential therapeutic effects.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazole core with bromophenyl | Antiproliferative |
| N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide | Benzyl group instead of bromophenyl | Antimicrobial |
| N-(4-chlorophenyl)-5,5-dioxido-tetrahydrothieno[3,4-d][1,3]thiazol | Chlorine substitution | Antifungal |
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of the thiazole ring exhibited significant cytotoxic effects on various cancer cell lines. The most potent derivatives showed IC50 values in the nanomolar range against non-small cell lung cancer (NSCLC) cells. The mechanism involved disruption of DNA synthesis and induction of apoptosis through mitochondrial pathways .
- Multitargeted Inhibition : Another investigation highlighted the multitargeted nature of similar thiazole derivatives against key oncogenic pathways such as EGFR and BRAF V600E. These compounds demonstrated not only antiproliferative properties but also the ability to inhibit tumor cell invasion and migration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
